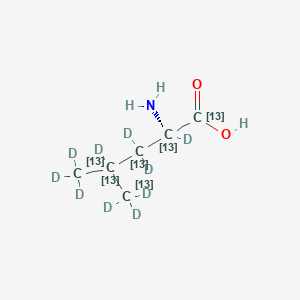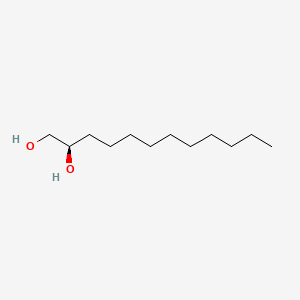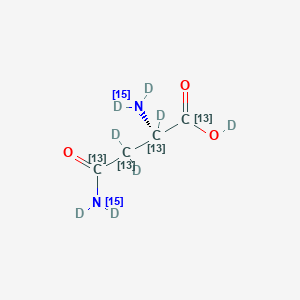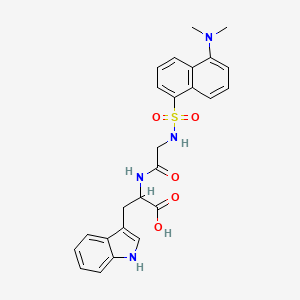
Berberinium chloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Berberinium chloride hydrate can be synthesized through the extraction of berberine from natural sources such as the roots, rhizomes, and stems of various plants, including Berberis species. The extraction process typically involves the following steps:
Extraction: Plant material is ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Conversion: Berberine is converted to this compound by reacting with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography techniques and crystallization methods ensures high purity and yield. The process is optimized for cost-effectiveness and scalability to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Berberinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form berberine oxide.
Reduction: Reduction reactions can convert it to dihydroberberine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
Oxidation: Berberine oxide.
Reduction: Dihydroberberine.
Substitution: Various halogenated derivatives of berberine.
Applications De Recherche Scientifique
Berberinium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Studied for its antimicrobial, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and as a natural dye in the textile industry.
Mécanisme D'action
Berberinium chloride hydrate exerts its effects through several mechanisms:
Induction of ROS: It generates reactive oxygen species, leading to oxidative stress in cells.
Inhibition of DNA Topoisomerase: It inhibits the enzyme DNA topoisomerase, which is crucial for DNA replication and transcription.
Activation of Caspases: It activates caspase 3 and caspase 8, leading to apoptosis.
Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are involved in inflammation and cell survival
Comparaison Avec Des Composés Similaires
Similar Compounds
Berberine: The parent compound, also an isoquinoline alkaloid with similar biological activities.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberine Sulfate: Another derivative with distinct solubility and pharmacokinetic properties.
Uniqueness
Berberinium chloride hydrate is unique due to its specific chloride hydrate form, which influences its solubility, stability, and biological activity. Its ability to induce ROS and inhibit DNA topoisomerase makes it particularly valuable in cancer research and antimicrobial applications .
Propriétés
Formule moléculaire |
C20H21ClNO5+ |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrate;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;; |
Clé InChI |
BPNJXFPOPCFZOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)







